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molecular formula C9H6FNO2 B174297 Methyl 4-cyano-2-fluorobenzoate CAS No. 175596-01-7

Methyl 4-cyano-2-fluorobenzoate

Cat. No. B174297
M. Wt: 179.15 g/mol
InChI Key: BTSFXVSAECXZNJ-UHFFFAOYSA-N
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Patent
US08202856B2

Procedure details

4-Cyano-2-fluorobenzoic acid (1 g; 6.06 mmol) was suspended in MeOH (10 mL) and 1-(3-dimethyl aminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.39 g; 7.27 mmol; 1.20 eq.) and 4-dimethylaminopyridine (70 mg; 0.61 mmol; 0.10 eq.) were added. The mixture was stirred at RT overnight.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-dimethyl aminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([F:12])[CH:4]=1)#[N:2].[CH3:13]O>CN(C)C1C=CN=CC=1>[CH3:13][O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[F:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)O)C=C1)F
Step Two
Name
1-(3-dimethyl aminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
1.39 g
Type
reactant
Smiles
Name
Quantity
70 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(C1=C(C=C(C=C1)C#N)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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